molecular formula C21H26O2 B14362151 2-[(4,4-Diphenylbutan-2-yl)oxy]oxane CAS No. 93632-67-8

2-[(4,4-Diphenylbutan-2-yl)oxy]oxane

Katalognummer: B14362151
CAS-Nummer: 93632-67-8
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: MTFADJKUFLFIBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4,4-Diphenylbutan-2-yl)oxy]oxane is an organic compound with the molecular formula C20H24O2 It is characterized by a tetrahydropyran ring structure substituted with a 4,4-diphenylbutan-2-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,4-Diphenylbutan-2-yl)oxy]oxane typically involves the reaction of 4,4-diphenylbutan-2-ol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which subsequently undergoes nucleophilic attack by the alcohol to form the desired product. Commonly used acid catalysts include p-toluenesulfonic acid and sulfuric acid. The reaction is typically carried out in an inert solvent such as dichloromethane at ambient temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4,4-Diphenylbutan-2-yl)oxy]oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-[(4,4-Diphenylbutan-2-yl)oxy]oxane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetrahydropyran: A simpler analog with a similar ring structure but lacking the diphenylbutan-2-yloxy group.

    4,4-Diphenylbutan-2-ol: The precursor alcohol used in the synthesis of 2-[(4,4-Diphenylbutan-2-yl)oxy]oxane.

Uniqueness

This compound is unique due to the presence of both the tetrahydropyran ring and the diphenylbutan-2-yloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

93632-67-8

Molekularformel

C21H26O2

Molekulargewicht

310.4 g/mol

IUPAC-Name

2-(4,4-diphenylbutan-2-yloxy)oxane

InChI

InChI=1S/C21H26O2/c1-17(23-21-14-8-9-15-22-21)16-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,17,20-21H,8-9,14-16H2,1H3

InChI-Schlüssel

MTFADJKUFLFIBP-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)OC3CCCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.